molecular formula C19H18N2O2S B5870201 2-(4-ethylphenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

2-(4-ethylphenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

Cat. No.: B5870201
M. Wt: 338.4 g/mol
InChI Key: ZLEQAEQVPOGAEY-UHFFFAOYSA-N
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Description

2-(4-ethylphenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of an ethylphenoxy group and a phenylthiazolyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethylphenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide typically involves the following steps:

    Formation of 4-ethylphenoxyacetic acid: This can be achieved by reacting 4-ethylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Synthesis of 4-phenyl-1,3-thiazol-2-amine: This intermediate can be prepared by reacting 4-phenylthiosemicarbazide with α-haloketones under acidic conditions.

    Coupling Reaction: The final step involves coupling 4-ethylphenoxyacetic acid with 4-phenyl-1,3-thiazol-2-amine using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethylphenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The ethyl group can be oxidized to form a carboxylic acid.

    Reduction: The thiazole ring can be reduced under specific conditions.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: 4-ethylphenoxyacetic acid.

    Reduction: Reduced thiazole derivatives.

    Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

2-(4-ethylphenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its structural features that may interact with biological targets.

    Material Science: Its unique structure can be utilized in the development of novel materials with specific properties.

    Biological Studies: It can be used as a probe to study various biological processes and interactions.

Mechanism of Action

The mechanism of action of 2-(4-ethylphenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The phenylthiazole moiety could play a crucial role in binding to the target, while the ethylphenoxy group may influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methylphenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
  • 2-(4-chlorophenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
  • 2-(4-bromophenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

Uniqueness

2-(4-ethylphenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. The ethyl group may enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with hydrophobic pockets in target proteins.

Properties

IUPAC Name

2-(4-ethylphenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2S/c1-2-14-8-10-16(11-9-14)23-12-18(22)21-19-20-17(13-24-19)15-6-4-3-5-7-15/h3-11,13H,2,12H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLEQAEQVPOGAEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)NC2=NC(=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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